Product packaging for HESPERETIN 7-O-BETA-D-GLUCURONIDE(Cat. No.:CAS No. 67322-08-1)

HESPERETIN 7-O-BETA-D-GLUCURONIDE

Cat. No.: B583928
CAS No.: 67322-08-1
M. Wt: 478.406
InChI Key: NEAWXAXVQDDFJL-QBUJOIIVSA-N
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Description

Contextualization within Flavonoid Metabolism and Conjugation Pathways

Hesperetin (B1673127) 7-O-beta-D-glucuronide is a principal metabolite of hesperidin (B1673128), a flavanone (B1672756) glycoside abundant in citrus fruits. cambridge.orgmdpi.com The metabolic fate of dietary flavonoids like hesperidin is a complex process that begins in the gastrointestinal tract. After oral ingestion, hesperidin, which has a rhamnoglucoside sugar attached, is largely resistant to hydrolysis in the small intestine. cambridge.org Instead, it travels to the colon, where gut microbiota enzymes hydrolyze it into its aglycone form, hesperetin, by cleaving off the sugar moiety. cambridge.orgresearchgate.netacs.org

Once hesperetin is liberated, it is absorbed and undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver. researchgate.net This process involves conjugation reactions, which increase the water solubility of the molecule, preparing it for circulation and eventual excretion. mdpi.com The main conjugation pathway for hesperetin is glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases. researchgate.net This enzyme attaches a glucuronic acid molecule to one of the hydroxyl groups on the hesperetin structure. The formation of Hesperetin 7-O-beta-D-glucuronide occurs when this attachment happens at the 7-position hydroxyl group, and it is one of the primary products of hesperetin metabolism. tandfonline.comacs.org

Significance as a Predominant Circulating Metabolite of Hesperidin in Animal Models

Research in animal models has been crucial in establishing the importance of this compound. Studies consistently show that after oral administration of hesperidin to rats, hesperetin glucuronides are the main metabolites found circulating in the blood plasma. researchgate.netacs.orgnih.gov

In these studies, this compound is frequently identified as one of the most abundant, if not the most predominant, of these circulating metabolites. nih.govrsc.orgcambridge.org For instance, one study identified two primary hesperetin-glucuronides in rat plasma after hesperidin administration: hesperetin-7-O-β-d-glucuronide and hesperetin-3'-O-β-d-glucuronide, with the 7-O-glucuronide form being found in slightly higher concentrations. acs.org Another study reported that hesperetin-7-O-glucuronide accounted for 54–66% of the total flavanone metabolites in the plasma of rats. cambridge.org This highlights that the biological effects attributed to hesperidin consumption are likely mediated by its metabolites, as the parent compound's bioavailability is low. nih.gov The significant presence of this compound underscores its importance as a key bioactive compound for study.

Below is a table summarizing findings from a study that quantified the major hesperidin metabolites in rat plasma.

MetaboliteConcentration in Rat Plasma (µM)
Hesperetin-7-O-beta-D-glucuronide~1.5
Hesperetin-3'-O-beta-D-glucuronide~1.2
Data adapted from studies on hesperidin metabolism in rats.

Overview of Current Research Landscape on this compound Bioactivity

The recognition of this compound as a primary circulating metabolite has spurred research into its own biological activities. It is no longer considered merely an inactive byproduct of detoxification. Studies suggest that this metabolite possesses significant bioactivity, potentially contributing to the health benefits associated with hesperidin. nih.govrsc.org

Current research has revealed several potential therapeutic properties of this compound:

Anti-inflammatory Effects: It has demonstrated anti-inflammatory properties. For example, in rat aortic endothelial cells, it was shown to decrease the expression of intracellular adhesion molecule-1 and monocyte chemoattractant protein-1, both of which are involved in inflammatory processes. nih.govrsc.org

Cardiovascular Effects: Research indicates it may have hypotensive and vasodilatory effects. nih.govrsc.org One study found that intravenous administration of this compound decreased blood pressure in spontaneously hypertensive rats and enhanced endothelium-dependent vasodilation. nih.govrsc.org

Bone Health: There is evidence to suggest a role in bone metabolism. Studies on primary rat osteoblasts have shown that this compound can enhance osteoblast differentiation, a key process in bone formation, by increasing the activity of alkaline phosphatase and the expression of crucial bone-related genes like Runx2 and Osterix. acs.orgresearchgate.netacs.org

Antioxidant Potential: While the glucuronidation process can sometimes reduce the direct hydrogen-donating antioxidant capacity compared to the aglycone (hesperetin), the metabolite still contributes to cellular protection against oxidative stress. bioone.org For instance, hesperetin glucuronides have been shown to protect human skin fibroblasts from UV-A-induced necrotic cell death. bioone.org

This growing body of research indicates that this compound is a biologically active molecule that likely plays a significant role in the physiological effects of dietary hesperidin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O12 B583928 HESPERETIN 7-O-BETA-D-GLUCURONIDE CAS No. 67322-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14-,17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWXAXVQDDFJL-QBUJOIIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717791
Record name (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67322-08-1
Record name (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hesperetin 7-O-β-D-glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ6W6AQ49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Fates and Biotransformation of Hesperetin 7 O Beta D Glucuronide

Precursor Hydrolysis and Absorption Dynamics

Enzymatic Hydrolysis of Hesperidin (B1673128) to Hesperetin (B1673127) (e.g., by Gut Microbiota β-Glycosidases)

Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, is the precursor to hesperetin and its metabolites. lawdata.com.tw Due to its rutinose sugar moiety, hesperidin is poorly absorbed in the small intestine. researchgate.netcambridge.org The primary site of its initial metabolism is the colon, where it encounters a vast and diverse population of microorganisms. cambridge.orgsemanticscholar.org

The gut microbiota plays a crucial role by producing enzymes, specifically β-glycosidases and α-rhamnosidases, which are capable of hydrolyzing the glycosidic bond of hesperidin. semanticscholar.orgnih.govmdpi.com This enzymatic action cleaves off the rutinose sugar, liberating the aglycone form, hesperetin. semanticscholar.orgnih.gov Studies have identified specific bacterial species, such as Bifidobacterium pseudocatenulatum, as being capable of this hydrolytic conversion. semanticscholar.orgnih.gov This deglycosylation step is essential for the subsequent absorption of the flavonoid. nih.govmdpi.com Without the intervention of the gut microbiota, the bioavailability of hesperidin would be significantly limited. semanticscholar.org

Absorption of Hesperetin Aglycone

Once hesperetin is released from its glycosidic linkage in the colon, it can be absorbed by the colonocytes, the epithelial cells of the colon. semanticscholar.orgnih.gov The absorption of the hesperetin aglycone is a critical step that precedes its systemic distribution and further metabolism. nih.gov Research indicates that hesperetin can be absorbed via both passive diffusion and proton-coupled active transport. mdpi.com Following absorption, hesperetin enters the bloodstream, but it is not primarily found in its free aglycone form. semanticscholar.orgresearchgate.net

Glucuronidation Pathways and Enzymatic Specificity

Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in Hesperetin Glucuronidation

After absorption, hesperetin undergoes extensive phase II metabolism, with glucuronidation being a predominant pathway. mdpi.comnih.gov This process is catalyzed by a family of enzymes known as uridine diphosphate glucuronosyltransferases (UGTs). nih.govjst.go.jp UGTs are primarily located in the liver and the small intestine and are responsible for conjugating glucuronic acid to various substrates, including flavonoids like hesperetin. nih.govresearchgate.net This conjugation increases the water solubility of the compounds, facilitating their excretion. oup.com

Several UGT isoforms have been identified as being involved in the glucuronidation of hesperetin. Key enzymes include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, and UGT2B15. nih.gov These enzymes exhibit varying degrees of activity and regioselectivity towards the different hydroxyl groups on the hesperetin molecule. nih.gov For instance, incubations with human and rat tissue samples have confirmed the formation of both hesperetin 3'-O-glucuronide and hesperetin 7-O-glucuronide in intestinal cells during first-pass metabolism. nih.gov

Specificity of HESPERETIN 7-O-BETA-D-GLUCURONIDE Formation versus other Conjugates (e.g., Hesperetin 3'-O-beta-D-glucuronide)

The formation of this compound is a result of the specific action of certain UGT enzymes. Research has shown that different UGT isoforms have distinct preferences for the site of glucuronidation on the hesperetin molecule. nih.govresearchgate.net

For example, UGT1A3 and UGT1A6 have been shown to exclusively or primarily produce hesperetin 7-O-glucuronide. nih.gov In contrast, UGT1A7 predominantly forms hesperetin 3'-O-glucuronide. nih.gov Other isoforms, such as UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, are capable of conjugating both the 7- and 3'-hydroxyl positions. nih.gov

In rat plasma, following oral administration of hesperidin, both hesperetin-7-O-beta-D-glucuronide and hesperetin-3'-O-beta-D-glucuronide have been identified as the primary glucuronide metabolites. nih.gov Notably, the concentration of hesperetin-7-O-beta-D-glucuronide was found to be slightly higher than that of hesperetin-3'-O-beta-D-glucuronide. nih.gov This highlights the physiological relevance of the formation of the 7-O-glucuronide conjugate. Interestingly, studies have shown that hesperetin-7-O-beta-D-glucuronide exerts hypotensive, vasodilatory, and anti-inflammatory activities, whereas hesperetin-3'-O-beta-D-glucuronide shows little to no effect in these areas, underscoring the importance of the conjugation position for biological activity. cambridge.orgnih.gov

Table 1: Regioselectivity of UGT Isoforms in Hesperetin Glucuronidation This table summarizes the primary glucuronide products formed by different UGT enzymes acting on hesperetin.

UGT IsoformPrimary Product(s)
UGT1A3Hesperetin 7-O-glucuronide nih.gov
UGT1A6Hesperetin 7-O-glucuronide nih.gov
UGT1A7Hesperetin 3'-O-glucuronide nih.gov
UGT1A1Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov
UGT1A8Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov
UGT1A9Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov
UGT1A10Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov
UGT2B4Hesperetin 7-O-glucuronide nih.gov
UGT2B7Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov
UGT2B15Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov

Conjugate Transport and Efflux Mechanisms

Once formed, the glucuronide conjugates of hesperetin, including this compound, are too hydrophilic to readily diffuse across cell membranes. researchgate.net Their movement out of the cells is therefore dependent on active transport mechanisms mediated by ATP-binding cassette (ABC) transporters. researchgate.netnih.gov

Key ABC transporters involved in the efflux of flavonoid conjugates include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 2 (MRP2/ABCC2), and breast cancer resistance protein (BCRP/ABCG2). researchgate.netnih.gov These transporters are expressed in various tissues, including the intestine and liver, and play a significant role in limiting the bioavailability of many compounds by pumping them back into the intestinal lumen or into bile for elimination. researchgate.netnih.gov

Specifically for hesperetin conjugates, studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that hesperetin-7-O-β-D-glucuronide is primarily transported to the apical side (the side facing the intestinal lumen). researchgate.net This efflux is mediated by transporters like BCRP, which has been identified as a key player in limiting the bioavailability of hesperetin. researchgate.net It has also been noted that hesperetin and its aglycone may act as inhibitors of P-glycoprotein, which could potentially influence the transport of other drugs. nih.gov

Involvement of ATP-Binding Cassette (ABC) Transporters (e.g., BCRP, MRP2) in Efflux

The bioavailability of hesperetin and its metabolites is significantly influenced by the action of ATP-binding cassette (ABC) transporters, which are responsible for the efflux of substances from cells back into the intestinal lumen or bile. nih.govgoogle.com Key transporters involved in the efflux of hesperetin conjugates include Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). nih.govresearchgate.net

Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that hesperetin is metabolized to H7G and hesperetin-7-O-sulfate, which are then predominantly transported to the apical (intestinal lumen) side. researchgate.netresearchgate.net This apical efflux is an active process mediated by ABC transporters and is a key factor limiting the systemic absorption of hesperetin. researchgate.netresearchgate.net

Research has shown that H7G is a high-affinity substrate for BCRP. nih.gov Inhibition of BCRP has been found to significantly decrease the apical efflux of hesperetin conjugates and concurrently increase their transport to the basolateral (blood) side, thereby enhancing their potential bioavailability. researchgate.netresearchgate.net Specifically, one study reported that blocking BCRP led to a 1.9-fold decrease in the apical efflux of hesperetin metabolites and a 3.1-fold increase in their basolateral transport. researchgate.net

Both H7G and its isomer, hesperetin-3'-O-glucuronide (H3'G), interact with BCRP, MRP2, and MRP3. nih.gov However, a notable difference exists in their interaction with BCRP; while H7G stimulates the ATPase activity of BCRP, indicating it is a transported substrate, H3'G does not, suggesting a different mode of interaction or that it is not a substrate. nih.gov Both glucuronides are considered low-affinity substrates for MRP2. researchgate.net The efflux of flavonoid glucuronides and sulfates is a critical step in their disposition, with BCRP playing a dominant role for many flavonoid glucuronides. nih.govresearchgate.net

Table 1: Interaction of Hesperetin Glucuronides with ABC Transporters

Transporter This compound (H7G) Hesperetin 3'-O-glucuronide (H3'G) Reference
BCRP (ABCG2) High-affinity substrate, stimulates ATPase activity Does not stimulate ATPase activity, moderate inhibition at high concentrations nih.gov
MRP2 (ABCC2) Low-affinity substrate Low-affinity substrate researchgate.net
MRP3 (ABCC3) Interacts with transporter Interacts with transporter nih.gov

Implications for Systemic Circulation and Tissue Distribution in Animal Models

Following absorption and metabolism, H7G is a major circulating metabolite of hesperidin in animal models such as rats. researchgate.netacs.org Studies have shown that after oral administration of hesperidin, H7G and H3'G are the primary glucuronide conjugates detected in rat plasma, with the concentration of H7G being slightly higher than that of H3'G. acs.org In some studies, H7G accounted for 54-66% of the total flavanone metabolites in plasma. cambridge.org

The tissue distribution of hesperetin and its metabolites has been investigated in rats. After a single dose, the free aglycone, hesperetin, can be found in various organs, while the glucuronidated and sulfated forms, including H7G, are predominant in the plasma, liver, kidney, and intestine. rsc.org Another study in mice that were fed a diet supplemented with hesperetin for an extended period detected hesperetin, H7G, and hesperetin-7-O-sulfate in the serum, liver, skeletal muscle, and heart. nih.gov

The route of administration and formulation can impact the levels of circulating metabolites. For instance, the bioavailability of hesperetin-7-glucoside was found to be greater than that of hesperidin in ovariectomized rats, leading to higher plasma levels of hesperetin metabolites. cambridge.org When administered intravenously to rabbits, hesperidin is metabolized to hesperetin-glucuronide, which is found in the systemic circulation. scispace.com Similarly, intravenous administration of H7G in spontaneously hypertensive rats resulted in a decrease in blood pressure, demonstrating its systemic activity. researchgate.netnih.gov

In Vitro and In Vivo (Animal Model) Metabolic Profiling and Identification of Secondary Metabolites

Metabolic profiling studies, both in vitro and in vivo, have been crucial in identifying the various metabolites of hesperidin, including H7G and other secondary metabolites.

In vitro studies using Caco-2 cell monolayers have identified hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate as the primary metabolites of hesperetin. researchgate.netresearchgate.net These cells simulate the metabolism that occurs in the human intestine.

In vivo studies in animal models have provided a more comprehensive picture of the metabolic fate of hesperidin. After oral administration of hesperidin to rats, the major metabolites identified in plasma were H7G and H3'G. cambridge.orgacs.org In addition to these primary glucuronides, other metabolites have been detected. For example, after oral administration of naringin (B1676962) to aged rats, a related flavonoid, metabolites included O-glucuronide, O-sulfate, and other derivatives of naringenin, as well as hesperetin. nih.gov

Furthermore, studies have identified homoeriodictyol (B191827) conjugates as metabolites in rat plasma following hesperidin administration. acs.org The metabolic pathway involves the initial hydrolysis of hesperidin to hesperetin in the gut, followed by extensive phase II conjugation (glucuronidation and sulfation) in the intestine and liver. cambridge.org The resulting metabolites, including H7G, are then distributed systemically. rsc.org

Biological Activities and Mechanistic Insights of Hesperetin 7 O Beta D Glucuronide

Antioxidant Properties and Cellular Protection

As a key metabolite, Hesperetin (B1673127) 7-O-beta-D-glucuronide is central to the bioactivity of its parent compounds, demonstrating notable antioxidant capabilities. acs.org Its mode of action involves direct interaction with reactive molecules and modulation of cellular stress response pathways. biosynth.com

Modulation of Oxidative Stress Pathways

The primary antioxidant mechanism of Hesperetin 7-O-beta-D-glucuronide involves the modulation of oxidative stress pathways. biosynth.com Studies on hesperetin metabolites, including the glucuronide form, indicate they contribute to the improvement of vascular endothelial function by mitigating oxidative stress. researchgate.netmdpi.com This action is crucial for maintaining cellular homeostasis and preventing the cascade of damage initiated by oxidative insults.

Scavenging of Reactive Oxygen Species (ROS)

This compound exhibits the ability to directly scavenge reactive oxygen species (ROS), thereby reducing oxidative damage at the cellular level. biosynth.com In ex vivo studies using hesperetin-administered rat serum, the resulting metabolites, which primarily consist of glucuronides and sulfates, demonstrated potent antioxidant activity. acs.org These metabolites showed a dose-dependent inhibition of intracellular ROS induced by lipopolysaccharide (LPS) and possessed greater superoxide (B77818) anion scavenging effects compared to the parent compound, hesperetin. acs.org

Table 1: Comparative Antioxidant Activity of Hesperetin Metabolites

Compound/Metabolite GroupActivityModel System
Hesperetin MetabolitesHigher superoxide anion scavenging activityEx vivo (rat serum)
Hesperidin (B1673128)Lower superoxide anion scavenging activityEx vivo (rat serum)
HesperetinLower superoxide anion scavenging activityEx vivo (rat serum)
Hesperetin MetabolitesDose-dependent inhibition of ROSLPS-activated RAW264.7 macrophages

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activities in various preclinical models. These effects are mediated through the downregulation of key inflammatory molecules and the modulation of intracellular signaling pathways.

Inhibition of Pro-inflammatory Cytokine and Chemokine Expression (e.g., ICAM-1, MCP-1, TNF-α, IL-6, IL-22)

Research has shown that this compound can directly suppress the expression of molecules involved in inflammatory responses. In a study using rat aortic endothelial cells, it decreased the mRNA expression of Intracellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1) that was induced by hydrogen peroxide. researchgate.netnih.gov

Table 2: Effects of this compound and Related Metabolites on Pro-inflammatory Mediators

CompoundMediator(s) InhibitedModel System
This compoundICAM-1, MCP-1Rat Aortic Endothelial Cells
Hesperetin-7-O-glucosideTNF-α, IL-22DSS-induced Colitis Mice
Hesperetin MetabolitesNO, PGE2LPS-activated RAW264.7 Macrophages
Hesperetin GlucuronidesIL-6 (No inhibition)TNF-α-stimulated Human Aortic Endothelial Cells

Modulation of Inflammatory Signaling Cascades (in vitro, animal models)

The anti-inflammatory effects of hesperetin metabolites are underpinned by their ability to modulate key intracellular signaling pathways that regulate inflammation. In studies involving LPS-activated macrophages, hesperetin metabolites were found to significantly downregulate the activation of nuclear factor-κB (NF-κB). acs.org This was achieved by suppressing the degradation of its inhibitor, I-κB, and by inhibiting the phosphorylation of c-Jun N-terminal kinase 1/2 (JNK1/2) and p38 mitogen-activated protein kinases (MAPKs), which are upstream regulators of the inflammatory response. acs.org

Impact on Macrophage Activation and Response

While direct and extensive research on the specific impact of this compound on macrophage activation is still emerging, its anti-inflammatory properties have been noted in related contexts. Studies on other forms of hesperetin metabolites, such as hesperetin-7-O-glucoside, have shown significant anti-inflammatory activity in macrophage models. For instance, hesperetin-7-O-glucoside was found to restore cellular metabolic disorders and inflammation in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages nih.gov. The aglycone form, hesperetin, has also been demonstrated to suppress the release of pro-inflammatory cytokines in THP-1 macrophages nih.gov.

Cardiovascular System Modulation

This compound has demonstrated notable effects on the cardiovascular system, particularly in the context of hypertension and endothelial function.

In animal models, specifically spontaneously hypertensive rats (SHRs), this compound has been shown to exert hypotensive effects. Intravenous administration of this metabolite led to a decrease in blood pressure in anesthetized SHRs, highlighting its potential role in blood pressure regulation researchgate.netnih.gov.

The compound has been found to enhance endothelium-dependent vasodilation. In isolated aortas from SHRs, this compound augmented the vasodilation response to acetylcholine (B1216132) researchgate.netnih.gov. This effect is specific to the endothelium, as no significant impact was observed on endothelium-independent vasodilation in response to sodium nitroprusside nih.gov.

Mechanistic studies suggest that the vasodilatory effects of this compound may be linked to the nitric oxide (NO) pathway. It has been proposed that this metabolite enhances the adhesion of nitric oxide synthase (NOS), the enzyme responsible for producing the vasodilator NO researchgate.net. This modulation can lead to increased NO availability and subsequent vasorelaxation.

The culmination of its vasodilatory and anti-inflammatory activities points towards the ability of this compound to improve endothelial dysfunction researchgate.netnih.gov. By enhancing endothelium-dependent vasodilation and reducing the expression of inflammatory markers in endothelial cells, the compound helps to restore normal endothelial function, a key factor in cardiovascular health.

Cardiovascular Activity Model/System Observed Effect
Hypotensive Activity Anesthetized Spontaneously Hypertensive Rats (SHRs)Decrease in blood pressure following intravenous administration.
Vasodilation Isolated Aortas from SHRsEnhanced endothelium-dependent vasodilation in response to acetylcholine.
Nitric Oxide Synthase Mechanistic StudiesProposed to boost nitric oxide synthase adhesion.
Endothelial Function Rat Aortic Endothelial CellsDecreased expression of ICAM-1 and MCP-1 mRNA.

Bone Metabolism and Osteogenic Activity

This compound has also been investigated for its role in bone metabolism, where it has shown promise in promoting osteogenic activity.

In vitro studies using primary rat osteoblasts have demonstrated that this compound can enhance osteoblast differentiation nih.gov. This effect is mediated through the stimulation of key signaling pathways and the regulation of gene expression related to bone formation.

Specifically, the compound was found to increase the phosphorylation of Smad1/5/8, which are key mediators in the bone morphogenetic protein (BMP) signaling pathway, a critical pathway for osteoblast differentiation researchgate.net. Furthermore, it significantly induced the mRNA expression of crucial osteogenic markers, including alkaline phosphatase (ALP), Runt-related transcription factor 2 (Runx2), and Osterix nih.govresearchgate.net. The increased activity of ALP was observed from day 14 of exposure in cell cultures nih.gov.

Interestingly, this compound also appears to play a role in the communication between osteoblasts and osteoclasts, the cells responsible for bone resorption. It has been shown to decrease the gene expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL), a key factor in osteoclast formation and activation nih.govresearchgate.net.

Osteogenic Parameter Cell Model Effect of this compound
Osteoblast Differentiation Primary Rat OsteoblastsEnhanced
Alkaline Phosphatase (ALP) Activity Primary Rat OsteoblastsSignificantly increased
ALP mRNA Expression Primary Rat OsteoblastsSignificantly induced
Runx2 mRNA Expression Primary Rat OsteoblastsSignificantly induced
Osterix mRNA Expression Primary Rat OsteoblastsSignificantly induced
Smad1/5/8 Phosphorylation Primary Rat OsteoblastsEnhanced
RANKL Gene Expression Primary Rat OsteoblastsDecreased

Induction of Osteogenic Marker Gene Expression (e.g., Alkaline Phosphatase (ALP), Runx2, Osterix)

The pro-osteogenic activity of this compound is further substantiated by its impact on the expression of critical osteogenic marker genes. researchgate.netnih.gov Following a 48-hour exposure, Hp7G significantly induced the mRNA expression of Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (Runx2), and Osterix (Osx) in primary rat osteoblasts. researchgate.netnih.gov Runx2 and Osterix are master transcription factors essential for the differentiation of osteoblasts and the subsequent formation of bone. nih.govnih.govfrontiersin.orge-century.us Their upregulation by Hp7G underscores the compound's role in promoting the maturation of bone-forming cells at the genetic level. researchgate.netnih.gov

Gene Marker Effect of this compound Time Point Cell Model
Alkaline Phosphatase (ALP)Significant increase in mRNA expression48 hoursPrimary rat osteoblasts
Runx2Significant increase in mRNA expression48 hoursPrimary rat osteoblasts
Osterix (Osx)Significant increase in mRNA expression48 hoursPrimary rat osteoblasts

Modulation of Bone Signaling Pathways (e.g., Smad1/5/8, RANKL)

This compound exerts its influence on osteoblasts by modulating key bone signaling pathways. researchgate.net Research has shown that Hp7G enhances the phosphorylation of Smad1/5/8, which are crucial downstream mediators of the Bone Morphogenetic Protein (BMP) signaling pathway that drives osteoblast differentiation. researchgate.netnih.gov This suggests that the osteogenic effects of Hp7G are, at least in part, mediated through the activation of BMP signaling. researchgate.netnih.gov Concurrently, Hp7G was found to decrease the gene expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). researchgate.netnih.gov By downregulating RANKL, an essential cytokine for the formation and activation of bone-resorbing osteoclasts, Hp7G may help to regulate the balance between bone formation and resorption. researchgate.netnih.gov

Bone Protective Effects in Ovariectomized Animal Models

The bone-sparing effects of hesperidin and its metabolites have been demonstrated in ovariectomized (OVX) animal models, which are commonly used to study postmenopausal osteoporosis. nih.govnih.gov Ovariectomy leads to estrogen deficiency and subsequent bone loss. Studies in OVX rats have shown that dietary supplementation with hesperidin can inhibit this bone loss. nih.gov For instance, both young (3-month-old) and adult (6-month-old) OVX rats fed a diet with 0.5% hesperidin showed complete or partial inhibition of bone loss, respectively. nih.gov Furthermore, comparing hesperidin with hesperetin-7-glucoside (H-7-glc), a related compound with better bioavailability, revealed that H-7-glc was more effective in preventing bone loss in OVX rats. nih.gov This improved efficacy is linked to higher plasma levels of hesperetin, suggesting that the metabolites are key to the observed protective effects. nih.gov

Animal Model Compound Observed Effect on Bone Density
Ovariectomized (OVX) ratsHesperidinPartial to complete inhibition of bone loss
Ovariectomized (OVX) ratsHesperetin-7-glucosideMore efficient prevention of bone loss compared to hesperidin

Metabolic Regulation and Adipogenesis

Beyond its effects on bone metabolism, this compound is also involved in metabolic regulation, particularly in the context of adipogenesis.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity

This compound has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). tandfonline.comnih.govnih.gov PPARγ is a nuclear receptor that plays a pivotal role in regulating adipocyte differentiation and lipid metabolism. The agonistic activity of Hp7G towards PPARγ was observed at a concentration of 250 µM. tandfonline.comnih.govdntb.gov.ua Studies comparing the activation mechanisms of PPARγ by hesperetin glucuronides and full agonists like troglitazone (B1681588) suggest that they may bind to different sites on the receptor's ligand-binding domain. nih.gov This partial agonism indicates a potential role for Hp7G in modulating metabolic processes governed by PPARγ. tandfonline.comnih.gov

Acceleration of Adipocyte Differentiation (in vitro cell models)

Consistent with its PPARγ agonistic activity, this compound has been shown to accelerate the differentiation of pre-adipocyte cell lines, such as 3T3-L1 cells, into mature adipocytes. tandfonline.comnih.gov At a concentration of 10 µM, these glucuronides significantly increased lipid accumulation in the cells, a hallmark of adipocyte differentiation. tandfonline.comnih.gov This effect highlights the compound's ability to activate the adipogenic program, likely through its interaction with PPARγ, thereby influencing the formation of fat cells. tandfonline.comnih.gov

Modulation of PPARγ Target Gene Expression (e.g., adiponectin, C/EBPα)

This compound (H7-OG), a primary metabolite of hesperidin, has been identified as an activator of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a key nuclear receptor in adipogenesis and glucose metabolism. tandfonline.comnih.gov Studies have shown that H7-OG can act as a PPARγ agonist, although this activity is observed at higher concentrations. nih.gov This activation is significant as it initiates a cascade of gene expression that promotes the differentiation of preadipocytes into mature fat cells (adipocytes). tandfonline.comnih.gov

The mechanism involves the upregulation of critical transcription factors and adipokines. Research indicates that hesperetin glucuronides, including H7-OG, increase the expression of PPARγ itself. tandfonline.com This, in turn, leads to the induced expression of PPARγ target genes such as CCAAT/enhancer-binding protein alpha (C/EBPα) and adiponectin. tandfonline.com C/EBPα and PPARγ work in a feedback loop to maintain the differentiated state of adipocytes. tandfonline.com Consequently, the increased expression of adiponectin, a hormone exclusively secreted by adipose tissue, is a key outcome of this pathway. tandfonline.com In preclinical models using 3T3-L1 cells, H7-OG at a concentration of 10 μM was shown to accelerate adipocyte differentiation. nih.gov These findings suggest that this compound directly modulates the expression of genes crucial for adipocyte function through its interaction with the PPARγ signaling pathway. tandfonline.comnih.gov

Table 1: Modulation of PPARγ Target Genes by this compound

Target Gene Effect of H7-OG Observed Outcome Model System
PPARγ Activation / Upregulation Acts as a PPARγ agonist nih.gov COS-1 cells, 3T3-L1 cells
Adiponectin Upregulation Induced gene expression tandfonline.com 3T3-L1 preadipocytes

Neuroprotective Research and Associated Mechanisms (Preclinical)

Preclinical research has highlighted the potential of hesperetin and its metabolites, including this compound, in neuroprotection. nih.govresearchgate.net The underlying mechanisms are primarily linked to the compound's anti-inflammatory and antioxidant properties.

This compound (referred to in studies as HPT7G) has demonstrated anti-inflammatory activities that are relevant to neuroprotection. nih.govresearchgate.netrsc.org Neuroinflammation involves the activation of glial cells like microglia and astrocytes, which release inflammatory mediators. mdpi.com Studies on HPT7G have shown it can decrease the expression of key inflammatory molecules. In rat aortic endothelial cells, a model relevant to vascular inflammation that impacts the brain, HPT7G was found to decrease the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) induced by hydrogen peroxide. nih.govresearchgate.netrsc.org This suggests a capacity to modulate inflammatory responses at the cellular level. The broader anti-inflammatory effects of hesperetin metabolites are believed to contribute to their neuroprotective potential by suppressing inflammatory mediators in neurodegenerative disease models. mdpi.com

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases, leading to neuronal damage. mdpi.com Hesperetin and its metabolites are recognized for their antioxidant effects, which play a significant role in their neuroprotective capacity. mdpi.commdpi.com These compounds can mitigate oxidative damage by scavenging free radicals and upregulating antioxidative mechanisms. mdpi.comnih.gov Hesperetin metabolites have been shown to improve vascular endothelial function in part by reducing oxidative stress. mdpi.com This action is crucial for maintaining cerebral blood flow and protecting neural tissues. mdpi.com By reducing the accumulation of reactive oxygen species (ROS), this compound may help protect neurons from the damage induced by oxidative stress in various preclinical models of neurological disorders. mdpi.comnih.gov

Table 2: Preclinical Neuroprotective Mechanisms of Hesperetin Metabolites

Mechanism Specific Action Model/Context
Anti-inflammatory Decreased expression of ICAM-1 and MCP-1 nih.govresearchgate.netrsc.org Rat Aortic Endothelial Cells
Anti-inflammatory Suppression of inflammatory mediators mdpi.com General Neurodegenerative Models
Antioxidant Reduction of oxidative stress mdpi.com Vascular Endothelial Function

Other Preclinical Biological Activities

While research directly on this compound is limited in this area, extensive preclinical studies on its aglycone, hesperetin, have revealed significant anticancer potential. nih.gov Hesperetin has been shown to inhibit the viability of various cancer cells and suppress tumor formation by targeting multiple cellular pathways, including those regulating the cell cycle, apoptosis, and metastasis. nih.gov In vitro and in vivo studies have demonstrated its efficacy against lung cancer, hepatocellular carcinoma, and other cancers. nih.govfrontiersin.org Furthermore, hesperetin has shown a remarkable ability to act as a chemosensitizer, enhancing the efficacy of existing chemotherapy drugs and potentially overcoming multi-drug resistance. nih.gov These promising anticancer activities of hesperetin provide a strong rationale for investigating its major metabolites, such as this compound, for similar or complementary roles in cancer therapy.

This compound has been investigated for its role in modulating glucose homeostasis, with preclinical evidence suggesting it may be a key active metabolite responsible for the anti-diabetic effects of its parent compounds. tandfonline.comnih.gov The primary mechanism identified is its activity as a PPARγ agonist. nih.gov By activating PPARγ, this compound enhances adipocyte differentiation, which is closely linked to improved insulin (B600854) sensitivity. tandfonline.comnih.gov This activation is presumed to be the cause of the observed suppressive effects on blood glucose levels in preclinical settings. tandfonline.com The broader effects of hesperetin on metabolic homeostasis, including stimulating glucose utilization and offering insulin-sensitizing effects, further support the investigation of its glucuronidated metabolites in the management of glucose levels. jejunu.ac.kr

Structure Activity Relationship Sar of Hesperetin 7 O Beta D Glucuronide

Comparative Bioactivity of Hesperetin (B1673127) 7-O-beta-D-glucuronide versus Hesperetin Aglycone

The addition of a glucuronide moiety to the hesperetin backbone significantly alters its physicochemical properties and, consequently, its biological activity. While in some instances the aglycone, hesperetin, exhibits more potent effects, in others, the glucuronidated form demonstrates unique or enhanced bioactivities.

Research indicates that hesperetin metabolites, including glucuronides, can exhibit higher antioxidant activity against various oxidative systems than hesperetin itself. acs.org This includes superoxide (B77818) anion scavenging, reducing power, and metal chelating effects. acs.org However, in terms of hydrogen-donating capacity, a mixture of hesperetin 5-O- and 7-O-glucuronides showed a lower Trolox Equivalent Antioxidant Capacity (TEAC) value (0.76 mM) compared to hesperetin (1.02 mM).

In the context of anti-inflammatory action, hesperetin metabolites have been shown to be more potent than the aglycone. acs.org They significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in activated macrophages. acs.org Furthermore, these metabolites can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. acs.orgnih.gov Hesperetin itself has also been shown to inhibit the NF-κB pathway, suggesting a shared mechanism of action, although the potency may differ. nih.gov

Interestingly, hesperetin glucuronides, but not hesperetin, have been found to protect human skin fibroblasts from UVA-induced necrotic cell death. nih.gov This suggests that the glucuronide moiety is crucial for this specific photoprotective effect, potentially due to altered cellular uptake or interaction with cell surface receptors.

In terms of vascular effects, both hesperetin and its metabolite, hesperetin 7-O-beta-D-glucuronide, have demonstrated the ability to enhance endothelial nitric oxide synthase (eNOS) activation and NO release, which contributes to vasodilation. nih.govpsu.edu

Table 1: Comparative Bioactivity of this compound and Hesperetin Aglycone

Differential Activities among Hesperetin Glucuronide Isomers (e.g., Hesperetin 3'-O-beta-D-glucuronide)

The position of glucuronidation on the hesperetin molecule plays a critical role in determining its biological activity. Comparative studies between this compound (H7G) and hesperetin 3'-O-beta-D-glucuronide (H3'G) have revealed significant differences in their pharmacological effects.

One of the most striking differences is observed in their effects on blood pressure and vascular function. Intravenous administration of H7G has been shown to decrease blood pressure in spontaneously hypertensive rats, while H3'G has little to no effect. nih.gov H7G enhances endothelium-dependent vasodilation, an effect not observed with H3'G. nih.gov This suggests that the 7-O-glucuronide isomer is the primary active metabolite responsible for the hypotensive effects of orally ingested hesperidin (B1673128).

Similarly, in terms of anti-inflammatory activity, H7G has been found to decrease the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) in aortic endothelial cells, whereas H3'G shows no such activity. nih.gov

Both H7G and H3'G have been identified as partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipocyte differentiation and glucose metabolism. nih.govnih.gov However, their interaction with PPARγ and subsequent activation mechanisms appear to be distinct from full agonists like troglitazone (B1681588), suggesting different binding modes within the receptor's ligand-binding domain. nih.govjst.go.jp

Table 2: Differential Activities of Hesperetin Glucuronide Isomers

Influence of Glucuronidation Position on Target Binding and Biological Efficacy

The distinct biological activities of hesperetin glucuronide isomers are a direct consequence of how the position of the glucuronide group affects their interaction with biological targets such as enzymes, receptors, and transporter proteins.

The superior vasodilatory and anti-inflammatory effects of H7G are linked to its ability to enhance endothelial nitric oxide synthase (eNOS) activation. In contrast, glucuronidation at the 3'-position appears to hinder this interaction, rendering H3'G inactive in this regard.

The interaction with ATP-binding cassette (ABC) transporters, which are crucial for the disposition and bioavailability of metabolites, also differs significantly between the two isomers. H7G is a high-affinity substrate for Breast Cancer Resistance Protein (BCRP), a transporter that plays a role in the efflux of compounds from cells. nih.govresearchgate.net Conversely, H3'G does not stimulate BCRP ATPase activity, indicating a much weaker interaction. nih.govresearchgate.net Both isomers show some interaction with Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. nih.govresearchgate.net These differential interactions with transporter proteins likely influence their cellular concentrations and, therefore, their biological efficacy.

Furthermore, the position of glucuronidation can affect binding to nuclear receptors. For instance, 3'-O-glucuronidation has been suggested to reduce the interaction of hesperetin with estrogen receptors compared to the aglycone form. While both H7G and H3'G are partial agonists of PPARγ, studies with PPARγ mutants suggest they bind to a different site on the ligand-binding domain compared to thiazolidinedione-class full agonists. nih.govjst.go.jp The subtle differences in their activation profiles of PPARγ LBD mutants suggest that even with the same target, the mode of interaction and subsequent functional outcome can be influenced by the glucuronidation position. nih.gov

Table 3: Influence of Glucuronidation Position on Target Binding and Efficacy

Chromatographic Techniques

Chromatography is fundamental to the analysis of this compound, allowing for its separation from complex biological matrices and from other related flavonoid metabolites.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoid glycosides and glucuronides. When coupled with a Diode Array Detector (DAD), it allows for both quantification and preliminary identification based on the compound's ultraviolet (UV) spectrum. For instance, HPLC analysis has been successfully used to monitor the enzymatic conversion of hesperidin to hesperetin-7-O-glucoside, a closely related compound. nih.govmdpi.com

Methodologies developed for other flavonoid glucuronides, such as those of quercetin, are often applicable. researchgate.net These methods typically involve reversed-phase columns (e.g., C18) and a gradient elution system using a mobile phase consisting of acidified water (with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The DAD detector can acquire the full UV spectrum of the eluting peak, and the characteristic absorbance maxima of the flavanone (B1672756) structure (around 280-330 nm) are used for detection and quantification. nih.gov

Table 1: Representative HPLC-DAD Parameters for Flavonoid Glucuronide Analysis
ParameterTypical Condition
ColumnReversed-phase C18 or Phenyl
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient
Detection Wavelength~285 nm

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). UPLC systems are frequently coupled with mass spectrometry for the analysis of flavanone glucuronides. researchgate.net

A rapid UPLC-MS/MS method has been developed for the analysis of hesperetin enantiomers in human plasma and urine following the oral ingestion of hesperetin-7-O-glucoside. nih.gov Although this method measures the aglycone after enzymatic hydrolysis of glucuronides, it demonstrates the capability of UPLC to handle complex biological samples in metabolite analysis. nih.gov For direct analysis, a UPLC system with a suitable reversed-phase column (e.g., HSS T3) can effectively separate this compound from its isomers and other metabolites prior to detection. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound. It is almost always coupled with a liquid chromatography system (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS and its tandem version (LC-MS/MS) are the gold standards for analyzing flavonoid metabolites in biological fluids. researchgate.net LC-MS provides molecular weight information, which is crucial for identifying metabolites. For this compound (C₂₂H₂₂O₁₂), the expected mass of the molecular ion would correspond to its molecular weight of 478.41 g/mol . biosynth.com

LC-MS/MS provides a higher degree of specificity and structural information through fragmentation analysis. In this technique, the parent ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 477.1) is selected and fragmented to produce characteristic product ions. A common fragmentation pattern for flavonoid glucuronides is the loss of the glucuronic acid moiety (a neutral loss of 176 Da), resulting in a fragment ion corresponding to the aglycone, hesperetin (m/z 301.0). rsc.orgmdpi.com This specific transition (e.g., m/z 477.1 → 301.0) can be monitored using Multiple Reaction Monitoring (MRM), providing highly sensitive and selective quantification. rsc.org

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements. This capability is invaluable for the tentative identification of unknown metabolites and for confirming the elemental composition of known compounds like this compound.

LC-Q-TOF-MS systems have been used to identify various flavonoid glycosides in plant extracts. nih.govnih.gov For this compound, a Q-TOF instrument can determine the precise mass of the parent ion, allowing for the calculation of its elemental formula and distinguishing it from other compounds with the same nominal mass. The high-resolution fragmentation data obtained from Q-TOF MS/MS experiments further aids in structural elucidation. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations

Electrospray Ionization (ESI) is the most common ionization source used for the analysis of flavonoid glucuronides due to its soft ionization nature, which typically keeps the fragile glucuronide bond intact, producing abundant molecular ions. nih.gov this compound can be analyzed in either positive or negative ionization mode.

Negative ESI mode is often preferred for phenolic compounds and glucuronides as it readily generates the deprotonated molecule [M-H]⁻. Subsequent MS/MS fragmentation of this ion typically shows the loss of the glucuronic acid group to yield the aglycone anion [Y₀]⁻. researchgate.net

Positive ESI mode generates the protonated molecule [M+H]⁺. Fragmentation can also lead to the loss of the glucuronide moiety. mdpi.comnih.gov Some methods have utilized polarity-switching modes to acquire positive ion data for certain flavonoids and negative ion data for others within the same analytical run. rsc.org

Atmospheric Pressure Chemical Ionization (APCI) is another potential ionization technique, though it is generally used for less polar compounds than ESI. While less common for flavonoid glucuronides, it could be considered depending on the specific matrix and analytical goals.

Table 2: Common Mass Spectrometry Transitions for Hesperetin Metabolites
CompoundIonization ModeParent Ion (m/z)Product Ion (m/z)Reference
HesperetinNegative ESI301.3164.1 rsc.org
HesperetinPositive ESI303153 mdpi.com
Hesperidin GlucosidePositive ESI773303 mdpi.comnih.gov
This compound (Predicted)Negative ESI477.1301.0Based on typical fragmentation

An in-depth examination of the analytical methodologies required for the accurate quantification and characterization of this compound is essential for pharmacokinetic and metabolic studies. The following sections detail the critical procedures for sample preparation from complex biological matrices and the validation of analytical methods to ensure data integrity and reproducibility in academic research.

Biosynthesis and Synthetic Approaches for Hesperetin 7 O Beta D Glucuronide

Natural Biogenesis and Occurrence

Hesperetin (B1673127) 7-O-beta-D-glucuronide is not typically found in plants; instead, it is a major metabolite produced in mammals, including humans, after the consumption of citrus products. researchgate.netnih.govjst.go.jp The biogenesis begins with the oral ingestion of hesperidin (B1673128). In the gastrointestinal tract, particularly the colon, microbial enzymes hydrolyze hesperidin into its aglycone form, hesperetin. nih.govresearchgate.netnih.gov

Following hydrolysis, the hesperetin aglycone is absorbed and undergoes extensive first-pass metabolism, primarily in the intestinal cells and the liver. researchgate.netnih.gov This metabolic process, known as Phase II conjugation, involves the attachment of glucuronic acid to the hesperetin molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov This glucuronidation enhances the water solubility of hesperetin, facilitating its circulation in the bloodstream and subsequent excretion.

Studies in rats and humans have identified Hesperetin 7-O-beta-D-glucuronide as one of the primary circulating metabolites of hesperidin in plasma, often found at slightly higher concentrations than its isomer, hesperetin-3'-O-beta-D-glucuronide. researchgate.netresearchgate.netacs.org

Table 1: Natural Occurrence and Biogenesis of this compound

Parameter Description Source
Precursor Compound Hesperidin (from citrus fruits) nih.govnih.gov
Initial Transformation Hydrolysis of hesperidin to hesperetin by gut microflora. researchgate.netnih.gov
Metabolic Process Phase II glucuronidation of hesperetin. nih.gov
Primary Location of Biogenesis Intestinal cells and liver. researchgate.netnih.gov

| Natural Occurrence | Human and rat plasma. | nih.govacs.org |

Enzymatic Biosynthesis and Biotransformation Methods

The production of this compound for research and other applications often employs enzymatic methods, which offer high specificity and milder reaction conditions compared to purely chemical routes.

A key biotransformation strategy involves a two-stage enzymatic process. The first stage focuses on generating the necessary precursor, hesperetin, from its widely available glycoside, hesperidin.

Precursor Generation: Hesperidin is a rutinoside, meaning it has a disaccharide (rutinose, which is rhamnose linked to glucose) attached at the 7-position of hesperetin. To obtain hesperetin, this sugar moiety must be cleaved. This can be achieved in two ways:

Two-step hydrolysis: An α-rhamnosidase is used to selectively cleave the terminal rhamnose unit, yielding hesperetin-7-O-glucoside (H7G). researchgate.netcambridge.org Subsequently, a β-glucosidase can be used to remove the glucose unit to release the hesperetin aglycone. researchgate.net

One-step hydrolysis: A specific diglycosidase, α-rhamnosyl-β-glucosidase, can directly hydrolyze the entire rutinose unit from hesperidin to yield hesperetin in a single step. researchgate.net

Glucuronidation: Once the hesperetin aglycone is obtained, it is subjected to a glucuronidation reaction. This step utilizes specific UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid molecule from a donor substrate (UDP-glucuronic acid) to the 7-hydroxyl group of hesperetin. researchgate.netnih.gov Several human UGT isoenzymes have been shown to catalyze this reaction with high regioselectivity, specifically targeting the 7-O-position. nih.gov

Table 2: Key Enzymes in the Biosynthesis of this compound

Enzyme EC Number Role Regioselectivity for Hesperetin Source
α-L-Rhamnosidase EC 3.2.1.40 Hydrolyzes rhamnose from hesperidin to produce hesperetin-7-O-glucoside. N/A researchgate.netacs.org
β-Glucosidase EC 3.2.1.21 Hydrolyzes glucose from hesperetin-7-O-glucoside to produce hesperetin. N/A researchgate.net
α-Rhamnosyl-β-glucosidase EC 3.2.1.168 Directly hydrolyzes rutinose from hesperidin to produce hesperetin. N/A researchgate.net
UDP-Glucuronosyltransferase 1A3 (UGT1A3) EC 2.4.1.17 Catalyzes glucuronidation of hesperetin. Produces only 7-O-glucuronide. researchgate.net
UDP-Glucuronosyltransferase 1A6 (UGT1A6) EC 2.4.1.17 Catalyzes glucuronidation of hesperetin. Produces only 7-O-glucuronide. researchgate.netnih.gov
UDP-Glucuronosyltransferase 2B4 (UGT2B4) EC 2.4.1.17 Catalyzes glucuronidation of hesperetin. Produces only 7-O-glucuronide. researchgate.netnih.gov

| UDP-Glucuronosyltransferase 1A9 (UGT1A9) | EC 2.4.1.17 | Catalyzes glucuronidation of hesperetin. | Major enzyme producing 7-O-glucuronide (also produces 3'-O-glucuronide). | researchgate.netnih.gov |

To make enzymatic production viable, optimization of the reaction conditions and enzyme stability is crucial. Research has focused on several key areas:

Immobilization: Immobilizing enzymes on solid supports is a widely used technique to enhance their stability, particularly at high temperatures and in the presence of organic solvents. researchgate.net For instance, a novel biosynthesis pathway for hesperetin-7-O-glucoside (a precursor) was developed using rhamnosidase immobilized on magnetic Fe3O4@graphene oxide nanoparticles. frontiersin.org This not only improved stability but also allowed for easy separation and reuse of the enzyme, making the process more cost-effective. frontiersin.org

Reaction Conditions: The activity of enzymes is highly dependent on pH and temperature. For example, the α-L-rhamnosidase from Dictyoglomus thermophilum (DtRha) shows optimal activity at a pH of 5.0 and a temperature of 95°C, highlighting its thermostable nature which is advantageous for industrial processes. acs.org

Kinetic Analysis: Understanding the kinetic parameters of the enzymes, such as the Michaelis constant (Km) and maximum reaction rate (Vmax), is essential for optimizing substrate concentrations and reaction times to maximize product yield. nih.govacs.orgfrontiersin.org

Chemo-Enzymatic and Chemical Synthesis Strategies for Research Standards

For analytical and research purposes, a highly pure standard of this compound is required. This is often achieved through chemical or chemo-enzymatic synthesis.

Chemo-enzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions. A plausible route for this compound would involve:

Enzymatic hydrolysis of the readily available hesperidin to the aglycone, hesperetin. mdpi.com

Chemical protection of other reactive hydroxyl groups on the hesperetin molecule, such as the one at the 3'-position, to prevent side reactions.

A specific glucuronidation step at the unprotected 7-hydroxyl group.

Final deprotection steps to remove the protecting groups, yielding the pure target compound.

Chemical synthesis has also been successfully employed to produce authentic standards of hesperetin glucuronides, including the 7-O-glucuronide isomer. researchgate.netcambridge.org These synthetic standards are crucial for accurately identifying and quantifying the metabolite in biological samples, such as in studies analyzing the metabolites in plasma and urine after orange juice consumption. cambridge.org The availability of these standards from commercial suppliers confirms that robust synthetic methodologies have been established. clearsynth.comlgcstandards.com

Future Research Directions and Preclinical Translational Outlook

Deeper Elucidation of Molecular Signaling Pathways and Protein Interactions

Future research must focus on a more profound understanding of the molecular mechanisms of Hesperetin (B1673127) 7-O-beta-D-glucuronide. Current studies have identified its influence on specific signaling pathways, but a broader and more detailed map of its interactions is needed for therapeutic development.

In the context of bone metabolism, Hesperetin 7-O-beta-D-glucuronide has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation. researchgate.netnih.gov This is achieved through the activation of the Bone Morphogenic Protein (BMP) signaling pathway. researchgate.net Key future investigations should aim to:

Map Upstream and Downstream BMP Signaling: While it is known that the compound enhances the phosphorylation of Smad1/5/8 proteins, the direct protein kinase or phosphatase it interacts with to initiate this cascade is unknown. researchgate.net Identifying the direct binding target is a critical next step.

Investigate Crosstalk with Other Pathways: Bone formation is regulated by a complex network of pathways, including Wnt/β-catenin and PI3K/Akt signaling. nih.gov Studies on the parent compound, hesperetin, have shown modulation of these pathways. nih.gov Future preclinical studies should explore if this compound also engages in this signaling crosstalk, which could reveal synergistic targets for combination therapies.

Clarify Cardiovascular Signaling: In vascular endothelial cells, the compound has demonstrated anti-inflammatory and vasodilatory effects. nih.govresearchgate.net It enhances endothelium-dependent vasodilation and reduces the expression of inflammatory molecules like ICAM-1 and MCP-1. nih.govresearchgate.net The upstream signaling events, such as potential interactions with endothelial nitric oxide synthase (eNOS) activation or specific inflammatory receptors, remain to be elucidated.

Table 1: Known Molecular Signaling Interactions of this compound

Biological Process Signaling Pathway Key Molecular Events Reference
Osteoblast Differentiation Bone Morphogenic Protein (BMP) ↑ Phosphorylation of Smad1/5/8 researchgate.net
↑ mRNA expression of Runx2 and Osterix researchgate.netnih.gov
↓ mRNA expression of RANKL researchgate.netnih.gov
Endothelial Function Anti-inflammatory ↓ H₂O₂-induced ICAM-1 mRNA expression nih.govresearchgate.net
↓ H₂O₂-induced MCP-1 mRNA expression nih.govresearchgate.net

Identification of Novel Cellular and Molecular Targets

Building on the known signaling activities, a key future direction is the identification of novel cellular and molecular targets. The established effects of this compound in osteoblasts and endothelial cells provide a foundation for broader screening. researchgate.netnih.gov

Potential areas for investigation include:

Protein Kinase Interactions: Flavonoids are known to interact with various protein kinases. researchgate.net A comprehensive kinome scan could reveal novel kinase targets of this compound, potentially linking it to pathways beyond bone and vascular health, such as cell proliferation and cancer.

Transporter Proteins: The bioavailability and cellular concentration of this metabolite are controlled by ATP-binding cassette (ABC) transporters like BCRP and MRP2. researchgate.net Future studies should investigate if this compound itself modulates the activity of these or other transporters, which would have significant implications for its own pharmacokinetics and potential interactions with other drugs.

Nuclear Receptors: Some flavonoids can interact with nuclear receptors that regulate gene expression related to metabolism and inflammation. Investigating potential binding to receptors such as PPARs could uncover new mechanisms for its observed anti-inflammatory and metabolic effects.

Enzymes in Oxidative Stress Pathways: The compound is known to modulate oxidative stress pathways, likely through scavenging reactive oxygen species (ROS). biosynth.com Identifying specific interactions with antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) could reveal further mechanisms of cellular protection.

Table 2: Potential Novel Molecular Targets for this compound

Target Class Specific Examples Potential Biological Relevance
Protein Kinases MAP Kinases, PI3K/Akt Cell growth, inflammation, metabolic regulation
ABC Transporters BCRP, MRP2, MRP3 Drug metabolism, bioavailability, chemosensitivity
Nuclear Receptors PPARγ, LXR, FXR Lipid metabolism, inflammation, metabolic syndrome

Advanced Preclinical Models for Efficacy and Mechanism Studies

To bridge the gap between in vitro findings and clinical potential, the use of more sophisticated preclinical models is essential. While initial studies have successfully used primary rat osteoblasts, endothelial cell lines, and standard animal models like spontaneously hypertensive rats, future research requires more complex systems. researchgate.netnih.govresearchgate.net

Complex Animal Disease Models: Moving beyond preventative models, future studies should employ therapeutic models of chronic diseases. This includes using aged or ovariectomized animal models for osteoporosis research to test the compound's ability to reverse bone loss, not just prevent it. For cardiovascular research, genetic models of atherosclerosis (e.g., ApoE-/- or LDLR-/- mice) fed a Western diet would provide a more clinically relevant context to study its anti-inflammatory and vasculoprotective effects.

Organoid Models: The development of organ-on-a-chip and organoid technologies offers an unprecedented opportunity to study the compound in a human-relevant context.

Intestinal Organoids: These can be used to study the metabolism, absorption, and efflux of hesperidin (B1673128) and the subsequent formation and transport of this compound in a system that mimics the human gut epithelium.

Liver Organoids: Can provide insights into hepatic metabolism and the potential hepatoprotective effects of the compound. nih.gov

Vascular Organoids: Co-cultures of endothelial cells and pericytes can be used to model blood vessel formation and function, allowing for detailed mechanistic studies of its vasodilatory and anti-angiogenic properties.

Development of High-Throughput Screening (HTS) Assays for Biological Activities

To accelerate the discovery of new applications and to screen for more potent derivatives (as discussed in section 7.6), the development of robust high-throughput screening (HTS) assays is crucial. oup.com These assays can be designed based on the known biological activities of this compound.

Potential HTS assay designs include:

Cell-Based Reporter Assays: Engineering cell lines (e.g., mesenchymal stem cells) with a reporter gene (like luciferase) under the control of a Runx2 or Osterix promoter. This would allow for rapid screening of compounds that promote osteogenic differentiation.

Fluorescence-Based Assays: Developing assays to measure the inhibition of inflammatory marker expression (e.g., ICAM-1) on endothelial cells using fluorescently labeled antibodies.

Enzyme Activity Assays: For newly identified protein targets, such as specific kinases or phosphatases, biochemical assays can be developed in a 96-well or 384-well plate format to screen for inhibitory or activating effects. chemfaces.com

Antioxidant Capacity Assays: Adapting existing assays like the DPPH or ABTS radical scavenging assays to a high-throughput format can enable rapid screening of the antioxidant potential of derivatives and related compounds. mdpi.com

Exploration of Synergistic Effects with other Bioactive Compounds (preclinical)

Complex diseases like osteoporosis and cardiovascular disease are multifactorial, and combination therapy is often more effective than monotherapy. Future preclinical research should explore the potential synergistic effects of this compound with other bioactive compounds.

In Osteoporosis: Investigating combinations with established osteoporosis treatments or supplements. For instance, studying its effects alongside Vitamin D and calcium to see if it enhances their bone-forming capabilities. Another avenue is to explore synergy with other plant-derived compounds known to affect bone metabolism, such as genistein (B1671435) or resveratrol (B1683913).

In Cardiovascular Disease: Preclinical studies could examine the combination of this compound with other polyphenols that have complementary mechanisms, such as epigallocatechin gallate (EGCG) from green tea, which is also known to improve endothelial function. oup.com The combination of hesperetin with resveratrol has shown promise in preclinical models of insulin (B600854) resistance, suggesting a similar potential for its glucuronide metabolite. nih.gov

In Inflammation: Exploring synergy with low-dose non-steroidal anti-inflammatory drugs (NSAIDs) could be a strategy to reduce the required dose of NSAIDs and their associated side effects.

Design and Synthesis of this compound Derivatives for Enhanced Bioactivity (preclinical design)

While this compound is the natural metabolite, medicinal chemistry approaches can be used to design and synthesize derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov Studies on modifying the parent hesperetin molecule have already shown that such strategies can enhance biological activity. nih.gov

Future design and synthesis efforts could focus on:

Modification of the Glucuronide Moiety: The carboxylic acid group on the glucuronic acid could be esterified to create prodrugs with increased lipophilicity, potentially enhancing cell permeability.

Modification of the Hesperetin Backbone: Strategic modifications to the A, B, or C rings of the hesperetin structure, while retaining the 7-O-glucuronide, could improve target binding affinity. For example, studies have shown that modifications at the C-6 or 4'- and 7-positions of hesperetin can improve its anticancer and anti-inflammatory activities. nih.govnih.gov

Hybrid Molecules: Synthesizing hybrid compounds that combine the this compound structure with another pharmacophore known to be active in a target disease. This could create a single molecule with dual-targeting capabilities.

These preclinical design strategies, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the development of novel therapeutic candidates based on the this compound scaffold.

Table 3: List of Compounds Mentioned

Compound Name Abbreviation / Other Names Class / Role
This compound Hp7G, HPT7G Flavonoid metabolite
Hesperetin Flavanone (B1672756) (aglycone)
Hesperidin Hesperetin-7-O-rutinoside Flavanone glycoside
Runt-related transcription factor 2 Runx2 Transcription factor (osteogenesis)
Osterix OSX Transcription factor (osteogenesis)
Smad1/5/8 Signal transducer proteins (BMP pathway)
Receptor activator of nuclear factor kappa-B ligand RANKL Cytokine (osteoclastogenesis)
Extracellular signal-regulated kinase 1/2 ERK1/2 Protein kinase (MAPK pathway)
Intracellular Adhesion Molecule-1 ICAM-1 Cell adhesion molecule
Monocyte Chemoattractant Protein-1 MCP-1 Chemokine
Phosphoinositide 3-kinase PI3K Enzyme (signaling pathway)
Protein kinase B Akt Protein kinase (signaling pathway)
Glycogen synthase kinase 3 beta GSK-3β Enzyme (signaling pathway)
Peroxisome proliferator-activated receptors PPARs Nuclear receptors
Breast Cancer Resistance Protein BCRP (ABCG2) ABC transporter protein
Multidrug resistance-associated protein 2 MRP2 (ABCC2) ABC transporter protein
Epigallocatechin gallate EGCG Flavonol (catechin)
Resveratrol Stilbenoid polyphenol

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying Hesperetin 7-O-β-D-glucuronide in complex biological samples?

Methodological Answer:

  • Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantification, ensuring calibration with certified reference standards.
  • Validate methods using parameters from ICH guidelines (e.g., specificity, linearity, precision, recovery rates) to ensure reproducibility .
  • For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and compare spectral data with published libraries.

Q. How can researchers determine the solubility and stability of Hesperetin 7-O-β-D-glucuronide under physiological conditions?

Methodological Answer:

  • Conduct pH-dependent solubility studies using buffered solutions (pH 1.2–7.4) at 37°C, with quantification via UV-Vis spectroscopy.
  • Assess stability using accelerated degradation studies (e.g., exposure to heat, light, and oxidizing agents) followed by HPLC analysis to track degradation products .

Q. What in vitro models are suitable for preliminary assessment of Hesperetin 7-O-β-D-glucuronide’s bioavailability?

Methodological Answer:

  • Use Caco-2 cell monolayers to simulate intestinal absorption, measuring apparent permeability (Papp) and efflux ratios to predict passive diffusion or transporter-mediated uptake.
  • Combine with plasma protein binding assays (e.g., equilibrium dialysis) to estimate free fraction availability .

Advanced Research Questions

Q. How can conflicting data on Hesperetin 7-O-β-D-glucuronide’s anti-inflammatory activity be systematically resolved?

Methodological Answer:

  • Perform meta-analysis of existing studies, evaluating heterogeneity via I² statistics and subgroup analyses (e.g., dose-response, model systems).
  • Design reproducibility experiments using standardized protocols (e.g., LPS-induced RAW 264.7 macrophages) with strict controls for compound purity and cell passage number .
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps in mechanistic understanding .

Q. What experimental strategies are optimal for elucidating the structure-activity relationship (SAR) of Hesperetin 7-O-β-D-glucuronide derivatives?

Methodological Answer:

  • Employ multiple linear regression (MLR) analysis to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data (e.g., IC50 values from kinase inhibition assays) .
  • Validate predictions using synthetic chemistry (e.g., modifying the glucuronide moiety) and in silico docking studies (e.g., AutoDock Vina) to assess target binding affinities .

Q. How should researchers design a pharmacokinetic study to evaluate tissue-specific distribution of Hesperetin 7-O-β-D-glucuronide?

Methodological Answer:

  • Use radiolabeled compounds (e.g., ³H or ¹⁴C isotopes) in rodent models, followed by autoradiography or liquid scintillation counting of tissue homogenates.
  • Integrate compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rate constants and tissue-to-plasma ratios .

Q. What methodologies address the challenge of differentiating Hesperetin 7-O-β-D-glucuronide’s direct effects from its metabolic byproducts in vivo?

Methodological Answer:

  • Conduct metabolite profiling via UHPLC-Q-TOF-MS in plasma and urine samples, comparing wild-type and β-glucuronidase knockout models to identify active species.
  • Use knockdown/knockout techniques (e.g., CRISPR/Cas9) in cell lines to isolate the compound’s primary mechanism of action .

Methodological Frameworks for Rigorous Inquiry

  • PICOT Framework : Structure questions around Population (e.g., cell lines, animal models), Intervention (dose/concentration), Comparison (positive/negative controls), Outcome (e.g., IC50), and Timeframe (acute vs. chronic exposure) .
  • Data Reprodubility : Document search strings, inclusion/exclusion criteria, and analytical workflows in supplementary materials to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.